molecular formula C7H8N2O B135995 (1-Ethoxyethylidene)malononitrile CAS No. 5417-82-3

(1-Ethoxyethylidene)malononitrile

Cat. No. B135995
CAS RN: 5417-82-3
M. Wt: 136.15 g/mol
InChI Key: BOSVWXDDFBSSIZ-UHFFFAOYSA-N
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Description

“(1-Ethoxyethylidene)malononitrile” is also referred to as "2-(1-ethoxyethylidene)malononitrile" . It is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is used in laboratory chemicals .


Synthesis Analysis

“(1-Ethoxyethylidene)malononitrile” has been used in the synthesis of benzyl 5-amino-4-cyano-3-methyl-1H pyrazole-1-carboxylate and 2-amino-6-mercaptopyridine-3,5-dicarbonitrile derivatives .


Molecular Structure Analysis

The molecular structure of “(1-Ethoxyethylidene)malononitrile” can be represented by the SMILES string CCOC(C)=C(C#N)C#N .


Chemical Reactions Analysis

The reaction of “(1-Ethoxyethylidene)malononitrile” with cyanoacetamide or cyanothioacetamide yields 6-amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles .


Physical And Chemical Properties Analysis

“(1-Ethoxyethylidene)malononitrile” appears as a white to beige crystalline powder and chunks . It has a melting point range of 89.0°C to 93.0°C .

Scientific Research Applications

Cancer Research

A study conducted by Gal, Fung, & Greenberg (1952) examined substituted malononitriles and their effects on tumor growth in mice. They found that ethoxymethylene-malononitrile showed some effect in retarding the growth of carcinoma.

Alzheimer’s Disease Research

Shoghi-Jadid et al. (2002) used a derivative of malononitrile, 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile, in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer’s disease patients. This study highlights the potential of malononitrile derivatives in diagnostic applications for neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Environmental and Biological Monitoring

Jung et al. (2020) developed a latent turn-on fluorescent probe for detecting malononitrile in water and biological samples. Their research addresses the need for monitoring malononitrile due to its potential health risks and environmental pollution (Jung et al., 2020).

Chemical and Industrial Applications

Kim et al. (2020) investigated a novel colorimetric signaling probe for selective analysis of malononitrile. This research has implications for the selective and sensitive analytical methods required for malononitrile in synthetic organic, medical, and industrial chemistry (Kim et al., 2020).

Synthesis of Pharmaceuticals and Pesticides

Hassan and Elmaghraby (2015) highlighted the widespread use of malononitrile in the synthesis of pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors. Its unique reactivity makes it a highly valuable reagent in organic chemistry (Hassan & Elmaghraby, 2015).

Antibacterial Activity

A study by Kumar et al. (2015) synthesized 2-[1-aryl-2-(azaaryl)ethyl]malononitriles and evaluated their antimicrobial activity. This research contributes to the development of new antibacterial agents (Kumar et al., 2015).

Safety And Hazards

“(1-Ethoxyethylidene)malononitrile” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(1-ethoxyethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-3-10-6(2)7(4-8)5-9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSVWXDDFBSSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063855
Record name (1-Ethoxyethylidene)malononitrile
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethoxyethylidene)malononitrile

CAS RN

5417-82-3
Record name 2-(1-Ethoxyethylidene)propanedinitrile
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Record name (1-Ethoxyethylidene)malononitrile
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Record name Propanedinitrile, 2-(1-ethoxyethylidene)-
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Record name (1-Ethoxyethylidene)malononitrile
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Record name (1-ethoxyethylidene)malononitrile
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Record name (1-ETHOXYETHYLIDENE)MALONONITRILE
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Synthesis routes and methods I

Procedure details

A mixture of malononitrile (5.0 g, 76 mmol), (EtO)3CCH3 (14.8 g, 91 mmol) and CH3COOH (1 mL) was stirred at 80° C. for 45 min. Then the mixture was cooled to room temperature and filtered to give 2-(1-ethoxy-ethylidene)-malononitrile (8.9 g, yield 86%) as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

8.26 g (125 mmol) of malononitrile and 20.25 g (125 mmol) of triethyl orthoacetate are refluxed for hours. After cooling, the mixture is dried in vacuo.
Quantity
8.26 g
Type
reactant
Reaction Step One
Quantity
20.25 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Triethyl orthoacetate (97 g, 0.6 mol), malononitrile (33 g, 0.5 mol) and glacial acetic acid (1.5 g) were placed in a 1 L flask equipped with a stirrer, thermometer and a Vigreux column (20×1 in.) on top of which a distillation condenser was placed. The reaction mixture was heated and ethyl alcohol began to distill when the temperature of the reaction mixture was about 85-90° C. After about 40 min., the temperature of the reaction mixture reached 140° C. Then the reaction was concentrated in a rotary evaporator to remove the low-boiling materials and the residue was crystallized from absolute alcohol to yield the pure product (62.2 g, 91%) as a light yellow solid mp 91.6° C.
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Synthesis routes and methods IV

Procedure details

Triethyl orthoacetate (1.6 L, 9 mol), malononitrile (500 g, 7.57 mol) and glacial acetic acid (25 ml) were placed in a 5 l RB flask equipped with a stirrer, thermometer and a Vigreux column (20×1 in.) on top of which a distillation condenser was placed. The reaction mixture was heated and ethyl alcohol began to distil when the temperature of the reaction mixture was about 85-90° C. After about 3 h., the temperature of the reaction mixture reached 140° C. Then the reaction was concentrated in a rotary evaporator to remove the low-boiling materials and the residue was stirred with isopropyl alcohol (1 l) and cooled in an ice bath. The crystallized product was filtered off washed with isopropyl alcohol (200 ml), hexanes (600 ml) and dried at 50° C. in a vacuum oven overnight to yield 2-(1-ethoxy-ethylidene)-malononitrile (974 g, 94%) as a golden yellow solid [mp 92.° C. (lit.90-92° C., MCCall. M. A. J. Org. Chem. 1962, 27, 2433-2439.)].
Quantity
1.6 L
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed malononitrile (20.4 g, 309.09 mmol, 1.00 equiv) at room temperature. To the resulting mixture was then added 1,1,1-triethoxyethane (50 g, 308.64 mmol, 1.00 equiv), in portions at room temperature. To the resulting mixture was then added acetic anhydride (72 g, 705.88 mmol, 2.28 equiv), in portions at room temperature. The resulting solution was heated to reflux for 3 hr. The resulting mixture was concentrated under vacuum, then cooled with a water/ice bath. The solids were collected by filtration to yield 2-(1-ethoxyethylidene)malononitrile as a white solid.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
72 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
55
Citations
A Khodairy, AM El‐Sayed - Journal of Heterocyclic Chemistry, 2014 - Wiley Online Library
Heterocyclization reaction of 1‐phenylpyrazolidine‐3,5‐dione with some active nitriles and acrylonitriles is described. These cyclization reactions afforded novel heterocyclic derivatives …
Number of citations: 4 onlinelibrary.wiley.com
Y Kurasawa, R Katoh, F Mori, M Fukuchi… - Journal of …, 1992 - Wiley Online Library
The reaction of 6‐chloro‐2‐hydrazinoquinoxaline 4‐oxide 6 with ethyl 2‐(ethoxymethylene)‐2‐cyanoacetate or (1‐ethoxyethylidene)malononitrile gave 2‐(5‐amino‐4‐…
Number of citations: 6 onlinelibrary.wiley.com
EP Aparna, KS Devaky - J. Chem. Pharm. Res, 2018 - researchgate.net
Trisubstituted pyrimidines were synthesised using 2% butanediol dimethacrylate cross linked chloromethyl polystyrene. The polymer was reacted with guanidine and the resulted …
Number of citations: 3 www.researchgate.net
MA McCall - The Journal of Organic Chemistry, 1962 - ACS Publications
l-Ethoxyethylidenemalononitrile was found to react with hydrogen sulfide to give different products depending on the solvent used. When benzene was the solvent, 2-cyano-3-…
Number of citations: 35 pubs.acs.org
Y Gao, Y Lam - Journal of combinatorial chemistry, 2010 - ACS Publications
A solid-phase synthesis of 5-aminopyrazole has been developed and applied to the preparation of pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. In this strategy, a one-pot reaction from 5…
Number of citations: 25 pubs.acs.org
I Kreituss, K Gorovojs, M Turks… - Material Science & …, 2009 - search.ebscohost.com
English Syntheses of N-substituted aziridines from aziridine-2-carboxylic acid methyl ester, aziridine-2-carboxamide and activated alkoxymethylenes were investigated. The latter …
Number of citations: 0 search.ebscohost.com
AO Panaetov, VD Strelkov, VV Dotsenko… - Russian Journal of …, 2023 - Springer
The reaction of (1-ethoxyethylidene)malononitrile with cyanoacetamide or cyanothioacetamide has yielded 6-amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles. The …
Number of citations: 2 link.springer.com
I Kreituss, K Gorovojs, M Turks… - Rigas Tehniskas …, 2009 - search.proquest.com
Syntheses of N-substituted aziridines from aziridine-2-carboxylic acid methyl ester, aziridine-2-carboxamide and activated alkoxymethylenes were investigated. The latter included …
Number of citations: 0 search.proquest.com
D Karati, KR Mahadik, D Kumar - Current Microwave Chemistry, 2022 - ingentaconnect.com
Aim: The research aims to develop a sustainable microwave-assisted scheme for Synthesizing 5-(benzylidene amino)-1-phenyl-1H-pyrazole-4-carbonitrile congeners. Background: 5-(…
Number of citations: 0 www.ingentaconnect.com
S Mohan, S Ananthan - J. Chem. Pharm. Res, 2011 - researchgate.net
Reaction of derivatives of ethyl vinyl ether or ketene dithioacetal substituted with alkyl and aryl groups with hydrazine hydrate afforded respective pyrazole derivatives. This on …
Number of citations: 15 www.researchgate.net

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